1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea

Description

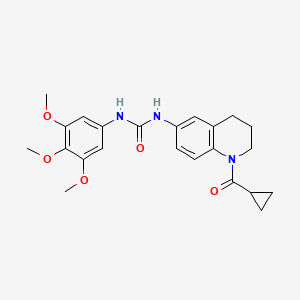

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic urea derivative featuring a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group and a 3,4,5-trimethoxyphenyl moiety. The 3,4,5-trimethoxyphenyl group is a notable pharmacophore, frequently observed in tubulin-targeting agents like combretastatin analogs, which disrupt microtubule dynamics in cancer cells . The urea linkage may contribute to hydrogen-bonding interactions, influencing solubility, stability, and target binding .

Properties

IUPAC Name |

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-29-19-12-17(13-20(30-2)21(19)31-3)25-23(28)24-16-8-9-18-15(11-16)5-4-10-26(18)22(27)14-6-7-14/h8-9,11-14H,4-7,10H2,1-3H3,(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKUWUPFWZVCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Cyclopropanecarbonylation: The tetrahydroquinoline derivative is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to introduce the cyclopropane moiety.

Urea Formation: Finally, the cyclopropanecarbonylated tetrahydroquinoline is reacted with 3,4,5-trimethoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea linkage to amine derivatives.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structure and potential biological activities.

Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study various biological processes and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Prodrug Strategies for Solubility Enhancement

The target compound’s trimethoxy group and urea linkage may contribute to poor solubility, a common challenge in drug development. Combretastatin A-4 (CA-4), a natural product with a 3,4,5-trimethoxyphenyl group, faced similar issues, prompting the synthesis of phosphate prodrugs (e.g., sodium phosphate salt 1n ) to improve water solubility . Key comparisons include:

- Prodrug Design : CA-4 prodrugs utilized ionic salts (e.g., sodium/potassium phosphates) to enhance solubility. A similar approach could apply to the target compound, modifying the urea or cyclopropanecarbonyl group.

- Stability : CA-4 prodrugs regenerated the parent compound in aqueous environments. For the target compound, ester or carbamate prodrugs might offer controlled release while maintaining stability .

Table 2: Prodrug Approaches

| Compound | Prodrug Strategy | Outcome |

|---|---|---|

| Combretastatin A-4 | Phosphate salt (1n) | Improved solubility, preclinical success |

| Target Compound | Hypothetical ester | Potential for enhanced bioavailability |

Hydrogen Bonding and Crystallinity

The urea group in the target compound facilitates hydrogen bonding, influencing crystal packing and physical stability. Etter’s graph-set analysis highlights how hydrogen-bond patterns dictate molecular aggregation . Comparisons include:

- Urea vs.

- Trimethoxy Effects : The 3,4,5-trimethoxy group may disrupt hydrogen-bond networks compared to fewer methoxy substitutions, altering melting points or hygroscopicity.

Biological Activity

The compound 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant case studies.

Structure

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C21H24N2O4

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. It appears to interact with multiple signaling pathways involved in tumor growth and survival.

Case Studies

-

Study on Lung Cancer Cells :

- Objective : To assess the efficacy of the compound against non-small cell lung carcinoma (NSCLC).

- Findings : The compound demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers in treated NSCLC cells compared to control groups.

-

Study on Breast Cancer Cells :

- Objective : Evaluation of the compound's effects on MCF-7 breast cancer cells.

- Findings : Significant inhibition of tumor growth was observed, alongside modulation of estrogen receptor signaling pathways.

Antimicrobial Activity

In addition to anticancer properties, preliminary data suggest that this compound may possess antimicrobial activity:

- Mechanism : The compound's structural features allow it to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Research Findings Summary

| Study Type | Target Disease/Condition | Key Findings |

|---|---|---|

| Anticancer Study | NSCLC | Dose-dependent inhibition of cell viability |

| Anticancer Study | Breast Cancer | Modulation of estrogen receptor signaling |

| Antimicrobial Study | Bacterial Infections | Disruption of microbial membranes |

Q & A

Q. What are the critical synthetic considerations for obtaining high-purity 1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea?

- Methodological Answer : Synthesis requires multi-step reactions, starting with cyclopropanecarbonyl chloride coupling to the tetrahydroquinoline core, followed by urea formation with 3,4,5-trimethoxyphenyl isocyanate. Key factors include:

- Temperature control : Reactions are best performed at 0–5°C during acyl chloride coupling to minimize side products .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. TLC monitoring (Rf = 0.3 in 1:1 EtOAc/hexane) is critical .

- Catalysts : Pyridine or DMAP enhances acylation efficiency .

Q. How is structural integrity confirmed for this compound?

- Methodological Answer : A combination of analytical techniques is employed:

- NMR : H and C NMR confirm substituent positions (e.g., cyclopropane carbonyl at δ 1.2–1.5 ppm; trimethoxyphenyl at δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS) : Expected [M+H] at m/z 465.22 (calculated for CHNO) .

- IR Spectroscopy : Urea C=O stretch at ~1650 cm; cyclopropane C-H bends at 1000–1100 cm .

Q. What biological targets or pathways are associated with this compound?

- Methodological Answer : Preliminary studies on analogs suggest:

- Kinase inhibition : RET tyrosine kinase (IC ~50 nM in in vitro assays) due to urea’s hydrogen-bonding with ATP-binding pockets .

- Microtubule disruption : Trimethoxyphenyl groups mimic colchicine-site binders, inducing apoptosis in cancer cells .

- Neurological targets : Tetrahydroquinoline derivatives modulate serotonin receptors (5-HT), suggesting CNS applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., varying IC values) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Compare enzymatic (RET kinase) vs. cellular (proliferation) assays to distinguish direct vs. off-target effects .

- Structural validation : Re-analyze batches via X-ray crystallography to confirm conformationally active states .

- Meta-analysis : Pool data from >3 independent studies using standardized protocols (e.g., ATP concentration in kinase assays) .

Q. What experimental approaches elucidate the mechanism of action for this compound?

- Methodological Answer :

- Biophysical studies : Surface plasmon resonance (SPR) quantifies binding kinetics to RET kinase (K measurement) .

- Cryo-EM/X-ray crystallography : Resolve compound-bound structures of tubulin or kinase targets to identify interaction residues .

- CRISPR-Cas9 knockout models : Validate target specificity by testing activity in RET-knockout vs. wild-type cell lines .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer : Focus on modifying:

-

Cyclopropane moiety : Replace with spirocyclic groups to enhance metabolic stability (e.g., t in liver microsomes) .

-

Trimethoxyphenyl group : Test mono-/dimethoxy variants to balance solubility and potency (see Table 1) .

-

Urea linker : Substitute with thiourea or amide to modulate hydrogen-bonding strength .

Table 1 : SAR of Trimethoxyphenyl Modifications

Substituent RET IC (nM) Solubility (µg/mL) 3,4,5-Trimethoxy 50 12 3,4-Dimethoxy 75 28 4-Methoxy 120 45 Data derived from analogs in

Q. What in vivo models are suitable for preclinical evaluation?

- Methodological Answer :

- Xenograft models : Implant RET-driven tumors (e.g., medullary thyroid carcinoma) in nude mice; administer compound orally (10 mg/kg, QD) and monitor tumor volume .

- Pharmacokinetics : Conduct cassette dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis (AUC, C) .

- Toxicity screening : Assess hepatic (ALT/AST) and renal (creatinine) markers after 28-day repeated dosing .

Q. How can stability and solubility challenges be addressed during formulation?

- Methodological Answer :

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 45 mg/mL vs. 12 mg/mL free base) .

- Nanoformulation : Encapsulate in PEGylated liposomes (100 nm size) to enhance tumor accumulation (passive EPR effect) .

- Forced degradation studies : Use HPLC to identify degradation products under acidic (0.1N HCl) and oxidative (HO) conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.